molecular formula C26H24N4O4S B11130599 methyl 6-[3-(4-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]-8-methyl-4-oxo-3,4-dihydro-2H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate

methyl 6-[3-(4-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]-8-methyl-4-oxo-3,4-dihydro-2H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate

Cat. No.: B11130599
M. Wt: 488.6 g/mol
InChI Key: ALCRUUSLPYEUSK-UHFFFAOYSA-N
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Description

Methyl 6-[3-(4-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]-8-methyl-4-oxo-3,4-dihydro-2H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate is a complex organic compound with a unique structure that combines multiple functional groups

Preparation Methods

The synthesis of methyl 6-[3-(4-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]-8-methyl-4-oxo-3,4-dihydro-2H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate involves several steps. One common synthetic route includes the following steps:

    Formation of the pyrazole ring: This can be achieved by reacting a hydrazine derivative with an appropriate diketone.

    Formation of the thiazine ring: This involves the cyclization of a thioamide with a suitable electrophile.

    Coupling of the pyrazole and thiazine rings: This step typically involves a condensation reaction.

    Esterification: The final step involves the esterification of the carboxylic acid group to form the methyl ester.

Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of catalysts and specific reaction conditions to enhance efficiency .

Chemical Reactions Analysis

Methyl 6-[3-(4-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]-8-methyl-4-oxo-3,4-dihydro-2H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the methoxy and phenyl groups.

    Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.

Common reagents and conditions used in these reactions include acidic or basic catalysts, solvents like ethanol or dichloromethane, and specific temperature and pressure conditions . Major products formed from these reactions depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Methyl 6-[3-(4-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]-8-methyl-4-oxo-3,4-dihydro-2H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of methyl 6-[3-(4-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]-8-methyl-4-oxo-3,4-dihydro-2H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate involves its interaction with specific molecular targets and pathways. The compound may act by binding to specific receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific biological context and the compound’s structure .

Comparison with Similar Compounds

Methyl 6-[3-(4-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]-8-methyl-4-oxo-3,4-dihydro-2H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate can be compared with other similar compounds such as:

    Methyl 6-[3-(1-adamantyl)-4-methoxyphenyl]-2-naphthoate: This compound has a similar structure but differs in the presence of the adamantyl group.

    Methyl 6-[3-(4-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]-2-naphthoate: This compound has a similar pyrazole and phenyl group but differs in the naphthoate structure.

    Methyl 6-[3-(4-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]-8-methyl-4-oxo-2H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate: This compound has a similar structure but differs in the oxidation state of the thiazine ring.

Properties

Molecular Formula

C26H24N4O4S

Molecular Weight

488.6 g/mol

IUPAC Name

methyl 6-[3-(4-methoxyphenyl)-1-phenylpyrazol-4-yl]-8-methyl-4-oxo-3,6-dihydro-2H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate

InChI

InChI=1S/C26H24N4O4S/c1-16-22(25(32)34-3)24(30-21(31)13-14-35-26(30)27-16)20-15-29(18-7-5-4-6-8-18)28-23(20)17-9-11-19(33-2)12-10-17/h4-12,15,24H,13-14H2,1-3H3

InChI Key

ALCRUUSLPYEUSK-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(N2C(=O)CCSC2=N1)C3=CN(N=C3C4=CC=C(C=C4)OC)C5=CC=CC=C5)C(=O)OC

Origin of Product

United States

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